1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE
Description
1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a complex organic compound that features a unique combination of a thiadiazole ring and an octahydroquinoline structure
Properties
IUPAC Name |
1-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-4-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S2/c28-20-13-7-12-19-22(20)18(17-10-5-2-6-11-17)14-21(29)27(19)23-25-26-24(31-23)30-15-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAUVVODFAMQDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2C3=NN=C(S3)SCC4=CC=CC=C4)C5=CC=CC=C5)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with appropriate aldehydes or ketones under acidic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group is introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a thiadiazole derivative.
Cyclization to Form Octahydroquinoline: The cyclization process involves the reaction of the thiadiazole derivative with an appropriate cyclohexanone derivative under basic conditions to form the octahydroquinoline structure.
Final Functionalization:
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dione structure to diols or other reduced forms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products, including thiadiazole derivatives and quinoline derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and functional groups.
Material Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological studies to understand its interactions with various biomolecules and its potential as a therapeutic agent.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, cancer cell proliferation, or inflammatory pathways.
Pathways Involved: The compound may inhibit key enzymes or signaling pathways, leading to the disruption of cellular processes and the induction of cell death or inhibition of cell growth.
Comparison with Similar Compounds
1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE can be compared with other similar compounds, such as:
5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-AMINE: This compound shares the thiadiazole ring and benzylsulfanyl group but lacks the octahydroquinoline structure.
1-[5-(BENZYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3-HYDROXY-4-(4-METHOXYBENZOYL)-5-[3-METHOXY-4-(PENTYLOXY)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound has a similar thiadiazole ring but differs in the other functional groups and overall structure.
The uniqueness of this compound lies in its combination of the thiadiazole ring with the octahydroquinoline structure, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
